molecular formula C14H11F3N6O2S B2571268 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1058495-62-7

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2571268
CAS RN: 1058495-62-7
M. Wt: 384.34
InChI Key: ZDHGNMGIPXSHKE-UHFFFAOYSA-N
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Description

The compound “2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic system that has been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . Another study reported the synthesis of novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines using strategies of bioisosterism .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines has been studied using 1D and 2D NMR spectroscopy and X-ray crystallography . Tautomerism of 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidines was also examined .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, the substitution reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophiles resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines depend on their specific structure and substituents. The stereochemistry and relative configurations of synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .

Future Directions

The triazolopyrimidine core is a promising scaffold in medicinal chemistry, and future research could focus on the design and synthesis of novel derivatives with improved biological activities. The antiproliferative activities of some compounds against human cancer cell lines have been tested , suggesting potential applications in cancer therapy.

Mechanism of Action

Target of Action

The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been found to target the Lysine specific demethylase 1 (LSD1) enzyme . LSD1 plays a pivotal role in regulating lysine methylation , a process that is crucial for gene expression and protein function.

Mode of Action

The compound interacts with LSD1, inhibiting its activity . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity of this series .

Biochemical Pathways

By inhibiting LSD1, the compound affects the lysine methylation pathway . This can lead to changes in gene expression and protein function, which can have downstream effects on various cellular processes.

Pharmacokinetics

Its inhibition of lsd1 is reversible , which suggests that it may be metabolized and excreted, affecting its bioavailability.

Result of Action

The inhibition of LSD1 by 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can lead to significant changes in cellular processes. For instance, it has been reported that when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .

properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O2S/c1-23-12-11(21-22-23)13(19-7-18-12)26-6-10(24)20-8-2-4-9(5-3-8)25-14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGNMGIPXSHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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